molecular formula C10H12S B14737251 1,2,4,5-Tetrahydro-3-benzothiepine CAS No. 7125-32-8

1,2,4,5-Tetrahydro-3-benzothiepine

Cat. No.: B14737251
CAS No.: 7125-32-8
M. Wt: 164.27 g/mol
InChI Key: PHDMYIALNFNOON-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrahydro-3-benzothiepine is a heterocyclic compound that contains a sulfur atom within a seven-membered ring structure. This compound is part of the thiepine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrahydro-3-benzothiepine can be achieved through several methods. One common approach involves the reductive ring expansion of 4-thiochromanone oximes. This method includes the conversion of 4-thiochromanone to its N-amino derivative, followed by a Fischer reaction to yield the desired thiepine compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation reactions, cyclization, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrahydro-3-benzothiepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or fully reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted thiepines, and reduced thiepines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,4,5-Tetrahydro-3-benzothiepine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrahydro-3-benzothiepine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The sulfur atom in the thiepine ring plays a crucial role in its binding affinity and reactivity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrahydro-3-benzazepine: Similar in structure but contains a nitrogen atom instead of sulfur.

    1,2,4,5-Tetrahydro-3-benzodiazepine: Contains two nitrogen atoms in the ring structure.

    1,2,4,5-Tetrahydro-3-benzoxepine: Contains an oxygen atom in the ring structure.

Uniqueness

1,2,4,5-Tetrahydro-3-benzothiepine is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. The sulfur atom enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.

Properties

CAS No.

7125-32-8

Molecular Formula

C10H12S

Molecular Weight

164.27 g/mol

IUPAC Name

1,2,4,5-tetrahydro-3-benzothiepine

InChI

InChI=1S/C10H12S/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-4H,5-8H2

InChI Key

PHDMYIALNFNOON-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC2=CC=CC=C21

Origin of Product

United States

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